molecular formula Ga3Y2 B14468452 CID 78063772

CID 78063772

Cat. No.: B14468452
M. Wt: 386.98 g/mol
InChI Key: KZEHSPKKWXZBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78063772 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. In pharmacological and cheminformatics research, CIDs enable cross-referencing of compounds across databases, facilitating comparative studies with structurally or functionally analogous molecules.

Properties

Molecular Formula

Ga3Y2

Molecular Weight

386.98 g/mol

InChI

InChI=1S/3Ga.2Y

InChI Key

KZEHSPKKWXZBDY-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Y].[Y]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78063772 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve high yield and purity.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced chemical engineering techniques. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

CID 78063772 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation. For example, acidic or basic conditions may be used to facilitate specific reactions.

Scientific Research Applications

CID 78063772 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It may act as an inhibitor or activator of specific enzymes or pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. Its pharmacological properties are being investigated in preclinical and clinical studies.

    Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of CID 78063772 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below, we outline a framework for comparing CID 78063772 with related compounds, guided by methodologies referenced in the evidence.

Structural Similarity

Structural comparisons often employ computational tools to assess molecular overlap. For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are compared using structural motifs such as cyclic ether rings and methyl substituents . A hypothetical comparison of this compound might involve:

  • Key structural elements : Functional groups, stereochemistry, and backbone architecture.
  • Computational tools : PubChem’s Structure Clustering tool or Tanimoto coefficient analysis for similarity scoring .

Physicochemical Properties

Relevant properties include molecular weight, solubility, logP (partition coefficient), and collision cross-section (CCS). For instance, LC-ESI-MS techniques differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 based on fragmentation patterns and CCS values . A comparative table for this compound could follow this format:

Property This compound Analog 1 (CID: X) Analog 2 (CID: Y)
Molecular Weight (Da) - - -
logP - - -
Solubility (mg/mL) - - -
CCS (Ų) - - -

Note: Specific data for this compound are unavailable in the provided evidence. This table illustrates standard parameters for such comparisons.

Methodological Considerations

Analytical Techniques

  • LC-ESI-MS : Used for isomer differentiation via source-induced CID fragmentation patterns .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass data for molecular formula determination .

Data Reproducibility

Detailed experimental protocols—e.g., reagent sources, instrument calibration, and statistical methods—are essential for reproducibility . For example, synthetic routes for this compound analogs should specify catalysts, reaction temperatures, and purification steps.

Challenges and Limitations

  • Structural complexity : Compounds with similar CIDs may exhibit divergent biological effects due to stereochemical variations .

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